(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid” is a chemical compound with the linear formula C16H28O6N2 . It is a solid substance . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbonyl groups attached to the ring. The tert-butoxycarbonyl (Boc) group is attached to one of the nitrogen atoms in the ring .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have.Scientific Research Applications
Catalysis and Oxidation Processes
The compound finds application in catalysis, particularly in oxidations involving phenols and anilines. For instance, dirhodium caprolactamate catalyzes phenol oxidations using tert-butyl hydroperoxide, where the tert-butylperoxy radical effectively oxidizes phenols and anilines, including those with bulky para substituents (Ratnikov et al., 2011).
Asymmetric Hydrogenations
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid is used in asymmetric hydrogenations. This application is evident in the efficient hydrogenations of (Z)-2-acetamidoacrylic acid derivatives using a cationic rhodium complex of the compound (Takahashi & Achiwa, 1989).
Synthesis of Amino Acids
The compound is instrumental in the synthesis of certain amino acids. For example, it has been used in the first enantioselective synthesis of (2S,3S,4R)-3,4-dihydroxyglutamic acid, highlighting its importance in stereocontrolled synthesis processes (Langlois, 1999).
Piperidinedicarboxylic Acid Derivatives
It is also used in the synthesis of piperidinedicarboxylic acid derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and organic synthesis (Xue et al., 2002).
Divergent and Solvent-Dependent Reactions
The compound exhibits unique reactivity in divergent and solvent-dependent reactions, as seen in the synthesis of various pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles (Rossi et al., 2007).
Crystal Structure Analysis
It is also used in crystal structure analysis, where its conformation and intermolecular interactions are studied. This is exemplified by the analysis of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, demonstrating its utility in crystallography (Yuan et al., 2010).
properties
IUPAC Name |
(2S,4S)-4-(3-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO7/c1-5-25-17(23)12-7-6-8-13(9-12)26-14-10-15(16(21)22)20(11-14)18(24)27-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNQBJGVMJASDM-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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